
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine: is a synthetic peptide composed of four amino acids: L-alanine, D-phenylalanine, D-asparagine, and L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-asparagine and the final L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of amide bonds can produce smaller peptide fragments.
Aplicaciones Científicas De Investigación
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be utilized in the development of novel biomaterials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the D-phenylalanine residue may enhance binding to certain hydrophobic pockets in proteins, while the D-asparagine residue can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- L-Alanyl-L-phenylalanyl-L-asparaginyl-L-alanine
- D-Alanyl-D-phenylalanyl-D-asparaginyl-D-alanine
- L-Alanyl-D-phenylalanyl-L-asparaginyl-L-alanine
Uniqueness
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine is unique due to its specific sequence and the presence of both L- and D-amino acids. This combination can result in distinct structural and functional properties compared to peptides composed solely of L- or D-amino acids. The incorporation of D-amino acids can enhance the peptide’s stability against enzymatic degradation and alter its biological activity.
Propiedades
Número CAS |
821776-00-5 |
|---|---|
Fórmula molecular |
C19H27N5O6 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N5O6/c1-10(20)16(26)23-13(8-12-6-4-3-5-7-12)18(28)24-14(9-15(21)25)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13+,14+/m0/s1 |
Clave InChI |
YJCFQVFNPZSDJE-CDGCEXEKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

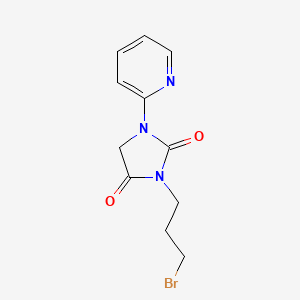
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
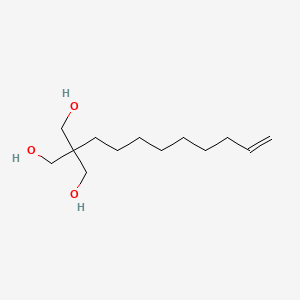
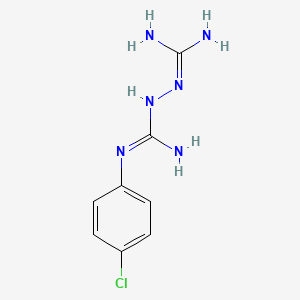
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

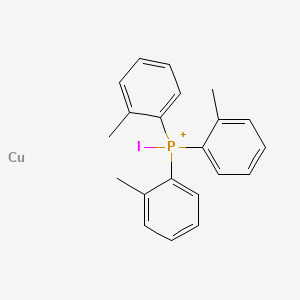
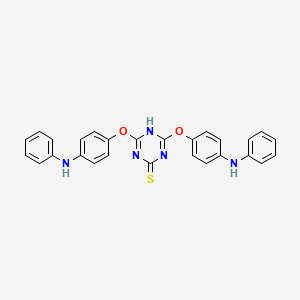
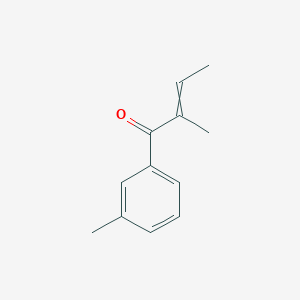
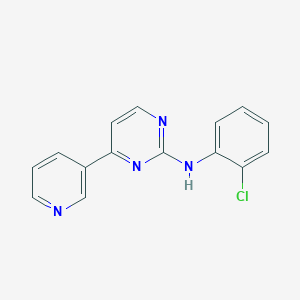
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
